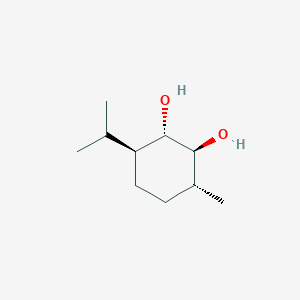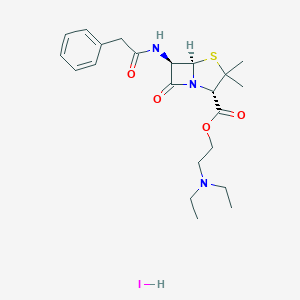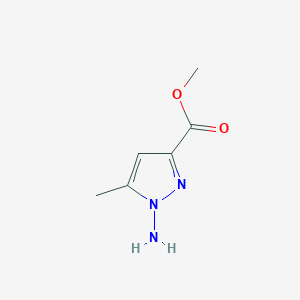
(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" is a novel organic molecule that has been the subject of various studies due to its potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed, which can give insights into the chemical and physical properties, synthesis methods, and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and its derivatives has been achieved through a series of reactions, including the use of high-resolution mass spectrometry for characterization . These methods could potentially be adapted for the synthesis of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" by altering the starting materials and reaction conditions to incorporate the ethyl group on the thiophene ring and the methoxy group on the phenyl ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize the geometry and analyze the molecular orbitals of these compounds . These studies provide a detailed understanding of the bonding features, electronic distribution, and overall stability of the molecules, which are crucial for predicting the behavior of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through molecular docking studies to predict their interaction with biological targets . These studies help in understanding the potential antiviral and antibacterial activities of the compounds. The HOMO-LUMO energy gap obtained from DFT calculations can also give insights into the chemical reactivity and stability of the compounds in their excited states . Such analyses are essential for the development of new drugs and understanding their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic stability, vibrational wave numbers, and intermolecular interactions, have been investigated using DFT calculations and spectroscopic methods . These properties are influenced by the molecular structure and the nature of the substituents on the core molecule. For "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone", similar analytical techniques could be used to determine its melting point, solubility, and other relevant physicochemical properties that are important for its practical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on the synthesis and characterization of compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone reveals a focus on understanding their chemical properties and potential applications. One study describes the synthesis, quantification, and molecular docking of a novel compound, showcasing its potential antiviral activity and pharmacokinetic behavior through molecular docking analysis (FathimaShahana & Yardily, 2020). Similarly, another work emphasizes the importance of synthesis and structural analysis in developing compounds with central nervous system depressant activity, highlighting the potential for therapeutic applications (Butler, Wise, & Dewald, 1984).
Molecular Docking and Antiviral Activity
The application of molecular docking techniques to study compounds like (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone facilitates the exploration of their antiviral properties. The detailed analysis of intermolecular charge transfers, energy levels, and bonding interactions helps identify potential antiviral applications (FathimaShahana & Yardily, 2020).
Potential Therapeutic Applications
The structural analysis and synthesis of related compounds have led to discoveries in potential anticonvulsant, antidepressant, and antipsychotic effects. This research opens avenues for developing new therapeutic agents targeting specific neurological disorders (Butler, Wise, & Dewald, 1984).
Anti-Proliferative and Tumor Cell Selectivity
Investigations into compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone have demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research suggests a potential for cancer therapy by inhibiting the proliferation of specific tumor cells, indicating a promising avenue for the development of selective anticancer drugs (Thomas et al., 2017).
Eigenschaften
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAZPZGZSHLBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384636 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
CAS RN |
153195-01-8 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)




![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)




